molecular formula C16H16O5 B2952162 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone CAS No. 637750-83-5

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone

Cat. No.: B2952162
CAS No.: 637750-83-5
M. Wt: 288.299
InChI Key: OUFDRMPGKYCDGJ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is a hydroxyacetophenone derivative featuring two aromatic substituents: a 2,4-dihydroxyphenyl group and a 2-ethoxyphenoxy moiety. The compound’s molecular formula is C₁₆H₁₆O₅, with a molecular weight of 288.30 g/mol.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-2-20-15-5-3-4-6-16(15)21-10-14(19)12-8-7-11(17)9-13(12)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFDRMPGKYCDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 2-ethoxyphenol under specific conditions. A common synthetic route includes:

    Step 1: Protection of the hydroxyl groups in 2,4-dihydroxyacetophenone using a suitable protecting group.

    Step 2: Reaction with 2-ethoxyphenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Step 3: Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of diaryl ethanones with varying substituents on the phenyl rings. Key structural analogs include:

Compound Name R1 (Position) R2 (Position) Molecular Formula Molecular Weight Key Features/Activities
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone 2,4-diOH 4-OH C₁₄H₁₂O₄ 244.25 Antioxidant, antifungal
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone 2,4-diOH 3-NO₂ (phenoxy) C₁₄H₁₁NO₆ 289.24 Synthetic intermediate
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone 2,4-diOH 4-Et (phenoxy) C₁₆H₁₆O₄ 272.30 Higher lipophilicity
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone 2,4-diOH 2-OEt (phenoxy) C₁₆H₁₆O₅ 288.30 Moderate polarity, potential bioactivity

Substituent Effects:

  • Hydroxyl Groups (2,4-diOH): Enhance hydrogen bonding and acidity (pKa ~8–10), contributing to antioxidant properties .
  • Phenoxy Linkage: The ether bridge (C-O-C) increases stability against hydrolysis relative to ester-linked analogs .

Physicochemical Properties

Property This compound 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone
Melting Point Not reported (estimated 150–170°C) 315–320°C 220–225°C
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in polar solvents (e.g., ethanol) Low in water
logP ~2.5 (predicted) 1.8 3.1

Key Observations:

  • The ethoxy group increases logP (lipophilicity) compared to hydroxyl analogs, enhancing cell membrane penetration .
  • Nitro-substituted analogs exhibit higher melting points due to strong intermolecular dipole interactions .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is an organic compound featuring both phenolic and ether functional groups, which are significant in determining its biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antioxidant and anticancer agent.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H16O4
  • CAS Number : 637750-83-5

The presence of the ethoxy group in its structure may influence its solubility and reactivity, potentially enhancing its biological activity compared to other phenolic compounds.

The biological activity of this compound is primarily attributed to its:

  • Antioxidant Activity : The phenolic groups can donate hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Cellular Pathways Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, which is crucial for its potential anticancer properties.

Biological Activity Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.

Anticancer Activity

Research indicates that derivatives of 2,4-dihydroxyphenyl compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study on 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivatives showed inhibition of lung cancer A549 and colon cancer HT-29 cells, with mechanisms involving cell cycle arrest and downregulation of cyclin D1 via p38 kinase activation .
CompoundCancer Cell Lines TestedMechanism of Action
BChTTA549, HT-29p38-mediated cyclin D1 downregulation
This compoundTBDTBD

Antioxidant Properties

The antioxidant properties are critical for compounds like this compound. The ability to scavenge free radicals can be quantitatively assessed using various assays (e.g., DPPH assay), although specific data for this compound is limited.

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have shown promising results:

  • Study on Phenolic Compounds : A comparative analysis demonstrated that phenolic compounds with similar structures exhibited reduced tumor growth in murine models due to their antioxidant and anti-inflammatory properties.
  • Clinical Relevance : Compounds with similar functional groups have been investigated in clinical settings for their potential to enhance the efficacy of chemotherapy agents by mitigating oxidative stress in cancer patients.

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